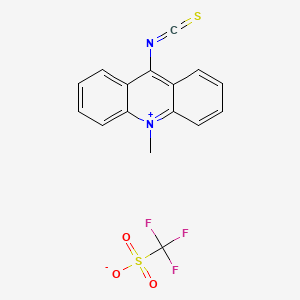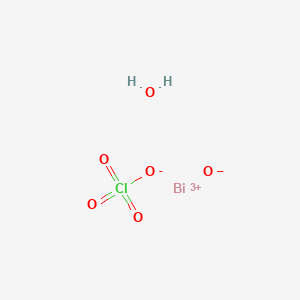
Bismuth(iii)perchlorate oxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white powder that is highly soluble in water and has a molecular weight of 324.43 (anhydrous basis) . This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth(iii)perchlorate oxide hydrate can be synthesized through the reaction of bismuth(iii) oxide with perchloric acid. The reaction typically involves dissolving bismuth(iii) oxide in a concentrated solution of perchloric acid, followed by the addition of water to precipitate the hydrate form . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity bismuth(iii) oxide and perchloric acid. The process is carefully controlled to ensure the consistent quality of the product. The compound is then purified through recrystallization and drying processes to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth(iii)perchlorate oxide hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Due to its strong oxidizing properties, it is commonly used as an oxidizing agent in organic and inorganic synthesis .
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize a wide range of organic and inorganic compounds.
Reduction Reactions: Although less common, this compound can be reduced to bismuth(iii) oxide using reducing agents such as sodium borohydride.
Substitution Reactions: This compound can participate in substitution reactions where the perchlorate group is replaced by other anions, such as chloride or nitrate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products can include various oxidized organic compounds and bismuth(iii) oxide .
Aplicaciones Científicas De Investigación
Bismuth(iii)perchlorate oxide hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of bismuth(iii)perchlorate oxide hydrate involves its strong oxidizing properties. The compound can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt various molecular pathways and targets, making it useful in both chemical and biological applications .
Comparación Con Compuestos Similares
Bismuth(iii)perchlorate oxide hydrate can be compared with other bismuth compounds, such as bismuth(iii) oxide, bismuth(iii) nitrate, and bismuth(iii) chloride. While all these compounds contain bismuth, they differ in their chemical properties and applications:
Bismuth(iii) oxide: Primarily used as a catalyst and in the production of ceramics.
Bismuth(iii) nitrate: Used in the preparation of other bismuth compounds and as a reagent in analytical chemistry.
Bismuth(iii) chloride: Used in organic synthesis and as a precursor for other bismuth compounds.
This compound is unique due to its strong oxidizing properties, making it particularly useful in oxidation reactions and as an oxidizing agent in various applications .
Propiedades
Fórmula molecular |
BiClH2O6 |
|---|---|
Peso molecular |
342.44 g/mol |
Nombre IUPAC |
bismuth;oxygen(2-);perchlorate;hydrate |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+3;;;-2/p-1 |
Clave InChI |
HWYTXMCQTKGFPM-UHFFFAOYSA-M |
SMILES canónico |
O.[O-2].[O-]Cl(=O)(=O)=O.[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
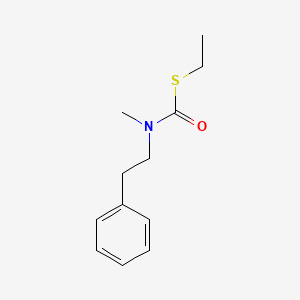

![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
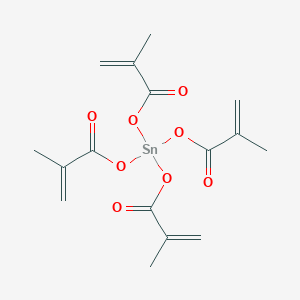
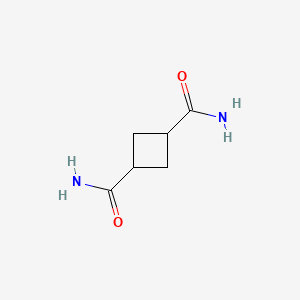



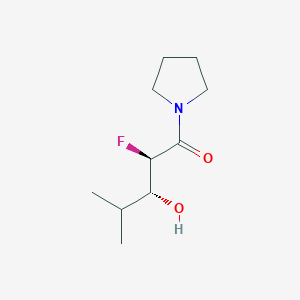
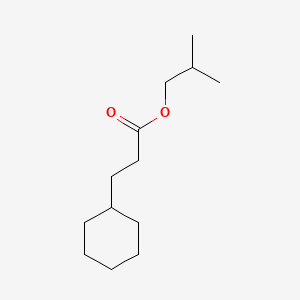
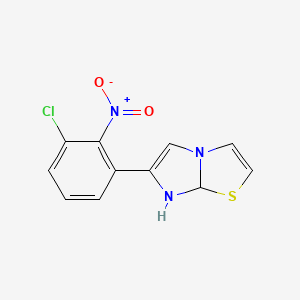
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
